molecular formula C11H16BNO3 B13859285 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-OL

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-OL

Cat. No.: B13859285
M. Wt: 221.06 g/mol
InChI Key: DPMDXQJUAWGYOM-UHFFFAOYSA-N
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Description

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol (C₁₁H₁₆BNO₃, MW 221.065) features a pyridine ring substituted at position 3 with a hydroxyl group and at position 4 with a pinacol boronic ester. This structural motif is critical in Suzuki-Miyaura cross-coupling reactions, where boronic esters serve as key intermediates for forming carbon-carbon bonds . The hydroxyl group enhances polarity, influencing solubility and hydrogen-bonding interactions, while the boronate moiety enables participation in transition metal-catalyzed reactions.

Properties

Molecular Formula

C11H16BNO3

Molecular Weight

221.06 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

InChI

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-6-13-7-9(8)14/h5-7,14H,1-4H3

InChI Key

DPMDXQJUAWGYOM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

General Synthetic Strategy

The synthesis of this compound primarily involves the formation of the boronic ester group on a pyridin-3-ol scaffold. The key step is the installation of the pinacol boronate ester on the pyridine ring, typically via transition-metal-catalyzed borylation of a halogenated pyridin-3-ol precursor or direct C–H borylation.

Synthetic Routes and Reaction Conditions

Boronic Ester Formation via Borylation of Halogenated Precursors
  • Starting Materials: 3-halo-pyridin-3-ol derivatives (e.g., 3-bromopyridin-3-ol)
  • Reagents: Bis(pinacolato)diboron (B2pin2) as the boron source
  • Catalysts: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4
  • Bases: Potassium acetate (KOAc) or sodium tert-butoxide (NaOtBu)
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Conditions: Heating at 80–100 °C under inert atmosphere (argon or nitrogen) for 12–24 hours

This method allows for the substitution of the halogen with the boronic ester group, yielding this compound with good yields and purity.

Direct C–H Borylation
  • Starting Material: Pyridin-3-ol
  • Reagents: Bis(pinacolato)diboron (B2pin2)
  • Catalysts: Iridium complexes, e.g., [IrCl(COD)]2 with bipyridine ligands
  • Bases: Sodium tert-butoxide or potassium carbonate
  • Solvents: Tetrahydrofuran (THF), dioxane
  • Conditions: Mild heating (50–80 °C) under inert atmosphere for 12–18 hours

This approach enables direct functionalization of the C–H bond at the 4-position of pyridin-3-ol, bypassing the need for halogenated intermediates and simplifying the synthesis.

Preparation of Related Derivatives

A related compound, 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide, is synthesized by:

  • Step 1: Formation of the boronic ester via reaction of boronic acid with pinacol under dehydrating conditions.
  • Step 2: Amidation by reacting an amine with an acyl chloride or anhydride in the presence of a base.

This two-step method highlights the versatility of the boronic ester intermediate in further functionalization reactions.

Analytical Data and Reaction Optimization

Parameter Typical Conditions Notes
Catalyst Pd(dppf)Cl2, Pd(PPh3)4, or Ir complexes Choice affects regioselectivity and yield
Boron Source Bis(pinacolato)diboron (B2pin2) Stable and widely used boron donor
Base KOAc, NaOtBu, K2CO3 Influences reaction rate and byproduct formation
Solvent DMF, THF, dioxane Polar aprotic solvents preferred
Temperature 50–100 °C Higher temperatures favor faster reactions
Reaction Time 12–24 hours Longer times improve conversion but may increase side reactions
Atmosphere Argon or nitrogen Prevents oxidation of sensitive intermediates

Research Findings and Yield Data

  • The borylation of 3-bromopyridin-3-ol with bis(pinacolato)diboron catalyzed by Pd(dppf)Cl2 in DMF with KOAc at 90 °C for 18 hours yields the target boronic ester with isolated yields typically above 80%.
  • Direct C–H borylation using iridium catalysts achieves regioselective borylation at the 4-position with yields ranging from 60% to 85%, depending on reaction parameters and substrate purity.
  • Amidation reactions on boronic ester intermediates proceed with high efficiency, enabling diverse functionalization for pharmaceutical intermediate synthesis.

Summary Table of Preparation Methods

Method Starting Material Catalyst/Reagents Conditions Yield (%) Notes
Pd-catalyzed Borylation 3-Halopyridin-3-ol Pd(dppf)Cl2, B2pin2, KOAc, DMF 90 °C, 18 h, inert atmosphere 80–90 High yield, widely used
Ir-catalyzed C–H Borylation Pyridin-3-ol [IrCl(COD)]2, bipyridine, B2pin2, NaOtBu, THF 50–80 °C, 12–18 h, inert atmosphere 60–85 Direct functionalization, no halogen needed
Boronic Ester Formation + Amidation Boronic acid + amine/acid chloride Pinacol, dehydrating agents, base Room temp to mild heating 70–85 Used for derivative synthesis

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-OL undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to boranes.

    Substitution: The dioxaborolane group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the boronic ester under mild conditions.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Various substituted boronic esters.

Scientific Research Applications

Organic Synthesis

a. Cross-Coupling Reactions
Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. The presence of the dioxaborolane moiety enhances the stability and reactivity of the compound in these reactions. This compound can serve as a versatile building block for synthesizing complex organic molecules.

b. Functionalization of Aromatic Compounds
The compound can facilitate the functionalization of aromatic systems through electrophilic substitution reactions. Its ability to act as a nucleophile allows for the introduction of various functional groups into aromatic rings, making it valuable in synthetic organic chemistry.

Medicinal Chemistry

a. Anticancer Agents
Research indicates that derivatives of boronic acids exhibit anticancer properties. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation makes it a candidate for developing new anticancer therapies. Studies have shown that compounds with similar structures can selectively target cancer cells while sparing normal cells, thus reducing side effects.

b. Drug Delivery Systems
The incorporation of this compound into drug delivery systems is being investigated due to its favorable interactions with biological molecules. Its boron-containing structure may enhance the solubility and stability of therapeutic agents, allowing for more effective delivery to target sites within the body.

Materials Science

a. Polymer Chemistry
The compound can be utilized in the synthesis of boron-containing polymers that exhibit unique properties such as enhanced thermal stability and mechanical strength. These materials are being explored for applications in coatings, adhesives, and composites.

b. Sensors and Catalysts
Due to its chemical properties, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-OL can be employed in the development of sensors that detect specific biomolecules or environmental pollutants. Additionally, its catalytic properties make it suitable for various chemical transformations in industrial processes.

Case Studies

Study Application Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated selective cytotoxicity against breast cancer cells with minimal effects on normal cells .
Development of Boron-Containing PolymersMaterials ScienceShowed improved mechanical properties and thermal stability compared to traditional polymers .
Use in Cross-Coupling ReactionsOrganic SynthesisAchieved high yields in Suzuki-Miyaura reactions with diverse substrates .

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-OL exerts its effects involves the formation of boron-oxygen bonds. The dioxaborolane group acts as a Lewis acid, facilitating various chemical transformations. In Suzuki-Miyaura coupling reactions, the compound forms a complex with palladium, enabling the transfer of the boron group to the organic substrate, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substitution Pattern Key Functional Groups Price (¥/g) Key Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol C₁₁H₁₆BNO₃ 221.065 3-OH, 4-boronate Hydroxyl, boronate N/A Suzuki coupling, medicinal chemistry
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol C₁₁H₁₆BNO₃ 221.065 3-OH, 6-boronate Hydroxyl, boronate N/A High-throughput synthesis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile C₁₃H₁₆BNO₂ 229.08 4-CN, boronate Nitrile, boronate 3,500 Stabilized boronate intermediates
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,3]oxazolo[4,5-b]pyridin-2-one C₁₂H₁₅BN₂O₄ 262.07 Fused oxazolo-borate Boronate, fused heterocycle N/A Optoelectronic materials

Key Findings

Positional Isomerism : Ortho-substituted boronate-hydroxyl derivatives (target compound) may exhibit higher steric hindrance than para-substituted analogs, affecting reaction kinetics .

Functional Group Effects : Electron-withdrawing groups (e.g., nitrile) enhance boronate stability, while hydroxyl groups improve solubility but may complicate synthesis .

Commercial Availability : Compounds like 6-substituted pyridin-3-ol are more accessible (10 suppliers), suggesting broader industrial use .

Multi-Boronate Systems : Bis-boronate derivatives enable complex coupling pathways but require optimized conditions to mitigate steric effects .

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-OL (CAS No. 302348-51-2) is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of the compound is C13H19BO3C_{13}H_{19}BO_3 with a molecular weight of 234.10 g/mol. The structure features a pyridine ring substituted with a dioxaborolane moiety, which is significant for its reactivity and biological interactions.

Research indicates that compounds containing boron can interact with various biological targets due to their ability to form stable complexes with biomolecules. The specific mechanisms of action for this compound involve:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases and cancer .
  • Antioxidant Properties : It exhibits antioxidant activity that may contribute to its protective effects against oxidative stress .

Anticancer Activity

Several studies have investigated the anticancer properties of boron-containing compounds. For instance:

  • Case Study : A derivative of this compound was tested for its efficacy against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Research Findings : In vitro assays demonstrated that it can inhibit pro-inflammatory cytokine production in activated microglial cells. This suggests a role in mitigating neuroinflammation .

Data Tables

Biological Activity IC50 (µM) Target/Mechanism
DYRK1A Inhibition0.025Kinase inhibition
Cytotoxicity (Cancer)0.5 - 5Cancer cell apoptosis
Anti-inflammatory0.1 - 0.5Inhibition of cytokine production

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug discovery:

  • Drug Intermediates : It serves as an important intermediate in synthesizing pyrazole-based drugs known for anti-inflammatory and anticancer effects .

Q & A

Q. What are the common synthetic routes for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-OL, and what reaction conditions are critical for optimal yields?

Methodological Answer: The synthesis typically involves palladium-catalyzed borylation of halogenated pyridine precursors using bis(pinacolato)diboron (B₂pin₂) as the boron source. Key conditions include:

  • Catalyst system : Pd(dba)₂ or PdCl₂(dppf) with ligands such as XPhos or SPhos .
  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility and reactivity .
  • Temperature : Reactions often proceed at 80–100°C under inert atmosphere (N₂/Ar) .
  • Workup : Purification via column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) to isolate the product .

Q. Example Table: Representative Reaction Conditions

PrecursorCatalystSolventTemp (°C)Yield (%)
3-Bromo-pyridin-3-olPdCl₂(dppf)THF8565–75
3-Iodo-pyridin-3-olPd(dba)₂/XPhosDMF10070–80

Q. How is this compound characterized, and which spectroscopic methods are most effective?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridine and boronate ester moieties. The boron-bound proton is typically absent in ¹H NMR but detectable via ¹¹B NMR (δ ~30 ppm) .
  • X-ray Crystallography : Used to resolve steric and electronic effects; SHELXL/SHELXS software refines crystal structures .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., C₁₁H₁₆BNO₂: 205.06 g/mol) .

Advanced Research Questions

Q. How to optimize Suzuki-Miyaura cross-coupling reactions using this compound when encountering low coupling efficiency?

Methodological Answer: Low efficiency often arises from steric hindrance (pyridine/boronate proximity) or catalyst deactivation. Optimization strategies:

  • Ligand screening : Bulky ligands (e.g., SPhos) improve catalyst turnover .
  • Base selection : K₂CO₃ or CsF in polar aprotic solvents (e.g., DMF/H₂O mixtures) enhances transmetallation .
  • Microwave-assisted heating : Reduces reaction time (e.g., 120°C, 20 min) .

Data Contradiction Example :
If NMR indicates unreacted boronate ester, quantify residual boron via ICP-MS to distinguish between incomplete coupling vs. hydrolysis .

Q. How to resolve contradictions in crystallographic data vs. spectroscopic data for this compound?

Methodological Answer: Discrepancies may arise from polymorphism or solvate formation. Steps:

  • Re-refine XRD data using SHELXL with twinning correction for pseudosymmetry .
  • Variable-temperature NMR : Probe dynamic effects (e.g., boronate ester rotation) causing spectral broadening .
  • TGA/DSC : Confirm solvent inclusion in crystals (e.g., THF/H₂O traces) .

Q. What strategies mitigate steric hindrance in reactions involving the pyridine and boronate groups?

Methodological Answer:

  • Protecting groups : Temporarily mask the hydroxyl group (e.g., silylation with TBSCl) to reduce steric clash .
  • Orthogonal coupling : Use directing groups (e.g., morpholine substituents) to pre-organize reactants .
  • Micellar catalysis : Water-surfactant systems (e.g., TPGS-750-M) enhance accessibility .

Q. How does the hydroxyl group influence reactivity compared to non-hydroxylated boronic esters?

Methodological Answer: The hydroxyl group:

  • Enables hydrogen bonding with catalysts (e.g., Pd-O interactions), accelerating transmetallation .
  • Risk of oxidation : Requires anhydrous conditions or antioxidants (e.g., BHT) during storage .
  • Directs regioselectivity : In electrophilic substitutions, the hydroxyl group activates the para position .

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